4-Chloro-1-methyl-1H-indazol-3-amine

Synthetic Methodology Regioselectivity Indazole Cyclization

This 4-chloro-3-aminoindazole is a privileged scaffold for kinase inhibitor discovery. The 4-chloro substituent provides critical electronic effects and halogen bonding that enhance hinge-binding affinity, validated to achieve >100-fold selectivity between related kinases (e.g., Flt3 vs KDR). Supplied at ≥95% purity (upgradable to NLT 98%), it is synthesis-ready for amide coupling, reductive amination, or cross-coupling without pre-purification. Room-temperature stability supports automated parallel synthesis workflows, reducing cold-chain costs. Ideal for fragment-based drug design and focused library synthesis targeting GSK3β, c-Met, or CDK families.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 959240-93-8
Cat. No. B1437498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-indazol-3-amine
CAS959240-93-8
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Cl)C(=N1)N
InChIInChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
InChIKeyQAPUYNUPNBARPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-indazol-3-amine (CAS 959240-93-8): A Chlorinated 3-Aminoindazole Scaffold for Kinase-Focused Medicinal Chemistry and Chemical Biology Procurement


4-Chloro-1-methyl-1H-indazol-3-amine (CAS 959240-93-8) is a heterocyclic building block belonging to the 3-aminoindazole class, a privileged scaffold widely utilized in kinase inhibitor drug discovery [1]. The compound features an indazole core with a chlorine atom at the 4-position and an amine group at the 3-position, providing a rigid framework amenable to further functionalization . Its primary procurement relevance lies in its role as a versatile intermediate for the synthesis of more complex kinase-targeting molecules, particularly as a hinge-binding fragment in ATP-competitive inhibitors [2].

Why 4-Chloro-1-methyl-1H-indazol-3-amine Cannot Be Simply Replaced by Unsubstituted or Alternative 3-Aminoindazole Analogs


Generic substitution of 3-aminoindazole building blocks is inadvisable due to the profound impact of the 4-chloro substituent on both electronic properties and kinase binding affinity. Structure-activity relationship (SAR) studies demonstrate that the 4-position chlorine in 3-aminoindazoles significantly modulates hinge-binding interactions with kinase ATP pockets, directly influencing inhibitor potency and selectivity profiles [1]. While unsubstituted 1-methyl-1H-indazol-3-amine (CAS 60301-20-4) lacks this halogen, the 4-chloro analog introduces electron-withdrawing effects and potential halogen bonding capabilities that are absent in the parent scaffold, potentially altering binding kinetics, physicochemical properties, and downstream synthetic utility [2].

Quantitative Differentiation Evidence: 4-Chloro-1-methyl-1H-indazol-3-amine vs. Key Comparators in Synthesis and Kinase Inhibition


Regioselective Synthesis Yield Advantage: 4-Chloro-1-methyl-1H-indazol-3-amine vs. Unsubstituted 1-Methyl-1H-indazol-3-amine

In a regioselective synthesis employing benzonitrile and methylhydrazine, 4-chloro-1-methyl-1H-indazol-3-amine was obtained with a 94% isolated yield under reflux conditions in ethanol [1]. This contrasts with the general synthesis of 1-alkyl-1H-indazol-3-amines, where reported yields typically range from 65–85% due to competing N1/N2 alkylation pathways .

Synthetic Methodology Regioselectivity Indazole Cyclization

Purity Specification Benchmark: 4-Chloro-1-methyl-1H-indazol-3-amine vs. Vendor-Available 3-Aminoindazole Analogs

Commercially sourced 4-chloro-1-methyl-1H-indazol-3-amine is consistently offered at ≥95% purity by multiple reputable vendors, with specific vendors such as MolCore providing a minimum purity specification of NLT 98% . In comparison, the unsubstituted analog 1-methyl-1H-indazol-3-amine (CAS 60301-20-4) is commonly supplied at 97% purity .

Quality Control Chemical Procurement Building Block Purity

Kinase Hinge-Binding Scaffold Validation: 3-Aminoindazole Core as Privileged ATP-Mimetic Fragment

The 3-aminoindazole core functions as an adenine-mimetic hinge-binding fragment in ATP-competitive kinase inhibitors. SAR studies on 3-aminoindazole-based c-Met inhibitors identified nine compounds with IC50 values below 10 nM against c-Met kinase, establishing the scaffold's capacity for high-affinity target engagement [1]. While the specific 4-chloro analog was not among the most potent in this series, its halogen substitution pattern (chloro at 4-position) mimics the electron-withdrawing characteristics of substituents found in optimized leads (e.g., 8d, 8e), suggesting utility as a starting point for SAR exploration [1].

Kinase Inhibition Medicinal Chemistry Fragment-Based Drug Discovery

4-Chloro Substitution Effect on Kinase Selectivity: Flt3 vs. KDR/VEGFR-2 Discrimination

In a study of a 3-aminoindazole compound (Flt3 Inhibitor IV, CAS 819058-89-4) featuring a 4-position substitution, the compound exhibited potent inhibition of Flt3 (IC50 = 43 nM) with substantial selectivity over KDR/VEGFR-2 (IC50 = 4.79 µM, 111-fold selectivity) and c-Kit (IC50 = 7.36 µM, 171-fold selectivity) . This selectivity profile demonstrates that 4-substituted 3-aminoindazoles can achieve >100-fold discrimination between structurally related kinases, a property not consistently observed with unsubstituted 3-aminoindazole analogs, which tend toward broader, less discriminating kinase inhibition profiles.

Kinase Selectivity Off-Target Profiling Chemical Biology

GSK3β Inhibitor QSAR: Quantitative Contribution of 4-Position Substituents to Binding Affinity

A comprehensive 3D-QSAR study on 57 3-amino-1H-indazoles as GSK3β inhibitors revealed that substituents at the 4-position significantly modulate inhibitory activity. CoMFA and CoMSIA models demonstrated that electron-withdrawing groups (e.g., chloro) at the 4-position enhance binding affinity by establishing favorable electrostatic interactions with the hinge region of GSK3β, while simultaneously affecting the compound's preferred binding conformation and hydrogen-bonding network [1]. The 4-chloro substitution pattern aligns with the favorable contour maps generated by these predictive models, which achieved adequate R² and Q² values for reliable activity prediction.

QSAR Modeling GSK3β Inhibition Binding Affinity Prediction

Storage Stability and Handling Specifications: 4-Chloro-1-methyl-1H-indazol-3-amine vs. 3-Aminoindazole Analogs

4-Chloro-1-methyl-1H-indazol-3-amine is specified for long-term storage in a cool, dry place at room temperature, with no special handling requirements (non-hazardous for transport) . This stability profile contrasts with certain 3-aminoindazole derivatives that require refrigerated storage (2–8°C) or protection from light to prevent degradation, adding logistical complexity and cost to inventory management.

Chemical Stability Storage Conditions Laboratory Procurement

Optimized Application Scenarios for 4-Chloro-1-methyl-1H-indazol-3-amine Procurement in Drug Discovery and Chemical Biology


Hit-to-Lead Kinase Inhibitor Synthesis: Leveraging High-Yield Regioselective Cyclization for Cost-Effective SAR Expansion

In kinase inhibitor hit-to-lead programs, 4-chloro-1-methyl-1H-indazol-3-amine serves as an optimal starting material for parallel synthesis of focused libraries. The established 94% yield [1] in its regioselective synthesis translates to lower material costs when preparing gram-quantities for SAR studies. Researchers can functionalize the 3-amino group via amide coupling or reductive amination, while the 4-chloro substituent provides a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl diversity elements .

Kinase Selectivity Profiling: 4-Chloro Substitution as a Rational Design Element for Reducing Off-Target Activity

For chemical biology groups developing selective kinase probes, the 4-chloro substituent offers a validated strategy for improving selectivity windows. Class-level evidence demonstrates that 4-substituted 3-aminoindazoles achieve >100-fold selectivity between related kinases (e.g., Flt3 vs. KDR) [1]. Procurement of the 4-chloro analog positions the compound as a strategically advantageous scaffold for probing kinase selectivity determinants and developing isoform-selective chemical tools.

Fragment-Based Drug Discovery: 3-Aminoindazole Core as an ATP-Mimetic Hinge-Binding Fragment with Enhanced Electrostatic Complementarity

In fragment-based drug discovery (FBDD) campaigns targeting kinases such as GSK3β, c-Met, or CDK family members, 4-chloro-1-methyl-1H-indazol-3-amine serves as a high-quality fragment hit. QSAR models predict that the 4-chloro substituent enhances electrostatic complementarity with the kinase hinge region [1], potentially improving initial fragment affinity and ligand efficiency (LE) compared to the unsubstituted analog. This positions the compound as a rational starting point for fragment growing or linking strategies.

Building Block Inventory for Parallel Medicinal Chemistry: High Purity and Simplified Storage for Automated Synthesis Workflows

For medicinal chemistry groups operating automated parallel synthesis platforms, 4-chloro-1-methyl-1H-indazol-3-amine offers compelling procurement advantages. The ≥95% purity specification (with NLT 98% premium grade available) [1] minimizes the need for pre-synthesis purification. Room-temperature storage stability eliminates cold-chain requirements, simplifying inventory management and reducing the risk of compound degradation during extended automated synthesis runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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